2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)14(3)13-9/h4-5H2,1-3H3,(H,11,12,13,15) |
InChI Key |
HUYPRRMVXFNQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=NN(C(=C2C(=O)N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields under mild conditions . The reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.
Scientific Research Applications
2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Structural and Functional Analogues of Pyrazolo[3,4-d]pyrimidin-4-ol
Key Structural Differences and Implications
Substituent Effects on Bioactivity: Allopurinol lacks substituents beyond the core structure, enabling broad xanthine oxidase inhibition . In contrast, 3a and 4b derivatives with bulky aromatic groups (phenyl, dinitrophenyl) show potent anticancer effects, likely due to increased hydrophobic interactions with cellular targets .
Core Heterocycle Variations :
- F1386-0303 (pyrrolo[2,3-d]pyrimidin-4-ol) shares a similar fused-ring system but replaces the pyrazole with a pyrrole. This alteration likely shifts target selectivity, as seen in its cardioprotective role via MAP4K4 inhibition .
Synthetic Accessibility: Allopurinol and simpler derivatives are synthesized via direct cyclization , while the target compound’s alkyl substituents may require multi-step protocols, such as alkylation or cross-coupling reactions, as seen in related pyrazolo-pyrimidine syntheses .
Physicochemical Properties
- Allopurinol: Molecular weight 136.11 g/mol, moderate aqueous solubility (logP ~0.06) .
Biological Activity
2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound features a bicyclic structure that includes both pyrazole and pyrimidine rings, contributing to its potential pharmacological applications. Notably, its structural characteristics enhance its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 2,3-dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol is . The presence of functional groups such as the hydroxyl group at position 4 allows for hydrogen bonding and nucleophilic reactions, which are crucial for its biological interactions. The compound's unique substituents—dimethyl and propyl groups—play a significant role in its pharmacokinetic properties and biological activity .
Anticancer Properties
Research has demonstrated that 2,3-dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol exhibits significant anticancer activity. It primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of these kinases disrupts cell cycle progression and promotes apoptosis in cancer cells. For instance, studies have shown that this compound can induce apoptosis in the MDA-MB-468 breast cancer cell line by increasing caspase-3 levels significantly compared to controls .
Table 1: Summary of Anticancer Activity
| Cell Line | Mechanism of Action | Apoptosis Induction (Fold Change) | CDK Inhibition |
|---|---|---|---|
| MDA-MB-468 | CDK2 Inhibition | 18.98 | Yes |
| T47D | Induction of Apoptosis | Not specified | Yes |
| MCF-10a (Normal) | Minimal Effect | Not applicable | No |
The anticancer effects of 2,3-dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol are attributed to several mechanisms:
- Inhibition of CDKs : By inhibiting CDK activity, the compound halts cell cycle progression.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases, particularly caspase-3.
- Alteration of Gene Expression : It may also affect the expression levels of various genes involved in cell survival and proliferation .
Case Studies
Recent studies have focused on synthesizing novel derivatives of pyrazolo[3,4-d]pyrimidines to enhance anticancer efficacy. One such study synthesized a series of derivatives and evaluated their activity against the NCI 60 human tumor cell line panel. The most potent derivatives exhibited significant cytotoxicity against breast cancer cell lines while showing reduced toxicity to normal cells .
Example Study: Novel Derivatives
In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives:
- Compound 12b was noted for its ability to stop the cell cycle at the S phase.
- It increased apoptosis in MDA-MB-468 cells significantly compared to untreated controls .
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) | Selectivity Index (Normal/ Cancer) |
|---|---|---|---|
| 12b | MDA-MB-468 | 15.5 | High |
| Reference A | MCF7 | 25.0 | Moderate |
| Reference B | Normal Cells | 100 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
